molecular formula C26H20N2O3S2 B11052623 5,5'-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)

5,5'-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)

Cat. No.: B11052623
M. Wt: 472.6 g/mol
InChI Key: IVNSMVHKYZYMMX-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)(2-oxo-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-one is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenyl)(2-oxo-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with phenyl isothiocyanate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)(2-oxo-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-[(4-Methoxyphenyl)(2-oxo-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors for electronic devices.

    Biological Studies: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)(2-oxo-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition disrupts the proliferation of cancer cells. In antimicrobial applications, the compound interferes with the synthesis of bacterial cell walls, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2-thiazolamine
  • 2-Phenyl-4-thiazolidinone
  • 4-Methoxyphenyl-2-thiazolyl ketone

Uniqueness

5-[(4-Methoxyphenyl)(2-oxo-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-one is unique due to its dual thiazole rings, which enhance its binding affinity to molecular targets. This structural feature distinguishes it from other thiazole derivatives and contributes to its potent biological activities.

Properties

Molecular Formula

C26H20N2O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

5-[(4-methoxyphenyl)-(2-oxo-4-phenyl-3H-1,3-thiazol-5-yl)methyl]-4-phenyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C26H20N2O3S2/c1-31-19-14-12-16(13-15-19)20(23-21(27-25(29)32-23)17-8-4-2-5-9-17)24-22(28-26(30)33-24)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,27,29)(H,28,30)

InChI Key

IVNSMVHKYZYMMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(NC(=O)S2)C3=CC=CC=C3)C4=C(NC(=O)S4)C5=CC=CC=C5

Origin of Product

United States

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